molecular formula C14H21BN2O5 B7953087 2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B7953087
M. Wt: 308.14 g/mol
InChI Key: SFJVDAAYSKZRMJ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with ethoxy, methyl, and nitro groups, as well as a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the borylation of a pyridine derivative. The process often starts with the nitration of 2-ethoxy-4-methylpyridine to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products

    Reduction: Conversion to 2-ethoxy-4-methyl-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In cross-coupling reactions, the boronic ester moiety participates in the formation of carbon-carbon bonds through a palladium-catalyzed process. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both a nitro group and a boronic ester moiety allows for diverse reactivity and applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

2-ethoxy-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O5/c1-7-20-12-11(17(18)19)9(2)10(8-16-12)15-21-13(3,4)14(5,6)22-15/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVDAAYSKZRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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